1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene

Description

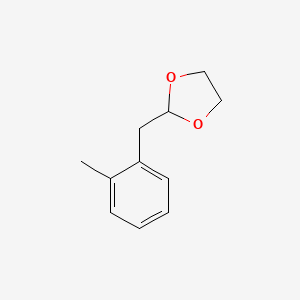

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is an organic compound featuring a benzene ring substituted with a methyl group at the ortho position and a 1,3-dioxolane moiety linked via a methylene bridge. This structure imparts unique chemical reactivity and solubility properties due to the dioxolane ring's electron-rich oxygen atoms and the steric effects of the methyl group.

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADVZMKBTKAEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527372 | |

| Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89012-55-5 | |

| Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route: Acetalization of Benzaldehyde Derivatives

The most common and well-documented method for preparing 1-(1,3-dioxolan-2-ylmethyl)-2-methylbenzene involves the acetalization of the corresponding benzaldehyde derivative (2-methylbenzaldehyde) with ethylene glycol. This reaction forms the 1,3-dioxolane ring by protecting the aldehyde group as an acetal.

-

- Refluxing 2-methylbenzaldehyde with ethylene glycol.

- Use of an acid catalyst, typically p-toluenesulfonic acid (PTSA).

- Solvent: Aromatic hydrocarbons such as toluene or benzene.

- Continuous removal of water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium toward acetal formation.

-

- Mix 2-methylbenzaldehyde and ethylene glycol in toluene.

- Add catalytic amounts of p-toluenesulfonic acid.

- Reflux the mixture with a Dean-Stark trap for 12–24 hours.

- After completion, neutralize the acid catalyst and isolate the product by extraction and purification.

This method is scalable and is used both in laboratory and industrial settings, with industrial processes employing larger reactors and continuous distillation setups to optimize yield and purity.

Alternative Solvents and Catalysts

- Solvents: Besides toluene, other aromatic hydrocarbons such as benzene or methylbenzene, and saturated hydrocarbons like cyclohexane, can be used as solvents to facilitate azeotropic removal of water.

- Catalysts: Strong acids such as 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) are preferred for their efficiency in catalyzing acetal formation. The presence of simple alcohols (e.g., ethanol, propanol) can sometimes be used to modulate reaction rates and solubility.

Reaction Mechanism

The acetalization proceeds via protonation of the aldehyde oxygen, increasing electrophilicity, followed by nucleophilic attack by ethylene glycol. Subsequent proton transfers and elimination of water lead to the formation of the stable 1,3-dioxolane ring.

Detailed Reaction Conditions and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2-Methylbenzaldehyde | Purity > 98% |

| Reagent | Ethylene glycol | 1.2–1.5 equivalents |

| Catalyst | p-Toluenesulfonic acid (PTSA) | 0.05–0.1 equivalents |

| Solvent | Toluene or benzene | Sufficient to dissolve reactants |

| Temperature | Reflux (~110 °C for toluene) | Maintained for 12–24 hours |

| Water removal | Dean-Stark apparatus | Continuous removal to shift equilibrium |

| Reaction time | 12–24 hours | Monitored by TLC or GC-MS |

| Yield | 75–90% | Depends on scale and purification |

| Purification method | Extraction, washing, drying, and distillation | Final product purity > 98% |

Industrial Scale Considerations

Industrial synthesis follows the same principles but incorporates:

- Larger reactors with efficient stirring and temperature control.

- Continuous distillation columns for water removal.

- Use of high-purity reagents and solvents.

- Automated monitoring of reaction progress.

- Downstream purification including crystallization or chromatography to achieve high purity.

These adaptations ensure reproducibility, scalability, and cost-effectiveness.

Related Synthetic Transformations and Derivatives

The 1,3-dioxolane moiety in 1-(1,3-dioxolan-2-ylmethyl)-2-methylbenzene allows further chemical modifications:

- Oxidation: Using oxidants like potassium permanganate or chromium trioxide to convert the methyl group or the acetal to carboxylic acids or ketones.

- Reduction: Lithium aluminum hydride can reduce the acetal to alcohol derivatives.

- Substitution: Electrophilic aromatic substitution on the benzene ring (nitration, sulfonation, halogenation) is feasible due to the aromatic system.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acetalization with ethylene glycol | 2-Methylbenzaldehyde, ethylene glycol, PTSA, toluene, reflux, Dean-Stark | High yield, well-established, scalable | Requires acid catalyst, long reaction time |

| Alternative solvents and catalysts | Benzene, cyclohexane, 4-methylbenzenesulfonic acid, alcohol additives | Flexibility in solvent choice, modulated reaction rates | Solvent toxicity (benzene), catalyst removal needed |

| Industrial continuous process | Large reactors, continuous distillation, automated control | Efficient water removal, high purity, large scale | High capital investment, process complexity |

Research Findings and Notes

- The acetalization reaction is equilibrium-controlled; thus, continuous removal of water is critical for high yields.

- Acid catalysts must be carefully neutralized post-reaction to prevent product degradation.

- The 1,3-dioxolane ring provides chemical stability and protects the aldehyde functionality, making this compound useful as an intermediate in organic synthesis.

- Variations in reaction time, temperature, and catalyst loading can optimize yield and purity.

- Industrial patents describe similar methods with additional steps for functionalization and purification, confirming the robustness of this synthetic approach.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene finds applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The 1,3-dioxolane moiety acts as a protecting group for carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, facilitating their protection and subsequent deprotection under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(1,3-Dioxolan-2-ylmethyl)theophylline

- Structure : Combines a theophylline (1,3-dimethylxanthine) core with a 1,3-dioxolane-methyl substituent.

- Molecular Formula : C₁₁H₁₄N₄O₄ (MW: 266.26 g/mol) .

- Applications : Used as a chemotherapeutic agent with antifungal and antibacterial properties.

- Toxicity : Oral LD₅₀ in rats is 1022 mg/kg, indicating moderate toxicity .

- Key Difference: The xanthine core distinguishes it from 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene, enabling interactions with biological targets like adenosine receptors.

Difenoconazole (Speedcide®)

- Structure : Contains a 1,3-dioxolane ring fused to a triazole group and chlorinated phenyl substituents.

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₃ (MW: 406.26 g/mol) .

- Applications : Broad-spectrum fungicide targeting plant pathogens like Alternaria solani (tomato early blight).

- Key Difference : The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis, a mechanism absent in the simpler benzene derivative.

Fluxofenim

- Structure : Features a 1,3-dioxolan-2-ylmethyl group attached to an oxime ether.

- Molecular Formula: C₁₀H₁₃ClF₃NO₂ (MW: 271.67 g/mol) .

- Applications : Herbicide safener used to protect crops from herbicide toxicity.

- Key Difference : The oxime functional group enables radical scavenging, contrasting with the inert benzene core of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene.

Dobupride

- Structure : A benzamide derivative with a 1,3-dioxolane-methyl-piperidine substituent.

- Molecular Formula : C₂₀H₂₈ClN₃O₄ (MW: 410.91 g/mol) .

- Applications : Pharmaceutical agent (dopamine D₂ receptor modulator) for gastrointestinal disorders.

- Key Difference: The piperidine and benzamide groups facilitate receptor binding, unlike the non-polar benzene derivative.

Comparative Data Table

Structural and Functional Insights

- Electron Density: The 1,3-dioxolane group enhances solubility in polar solvents compared to non-oxygenated analogs .

- Steric Effects: The ortho-methyl group in 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene may hinder nucleophilic attack, contrasting with the reactive triazole in Difenoconazole .

- Biological Activity : Compounds like Dobupride and 7-(1,3-Dioxolan-2-ylmethyl)theophylline leverage heterocyclic cores (piperidine, xanthine) for target-specific interactions, unlike the simpler benzene derivative .

Biological Activity

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Synthesis

The compound features a dioxolane ring fused with a methyl-substituted benzene. The synthesis typically involves the acetalization of benzaldehyde derivatives with ethylene glycol, using acid catalysts such as p-toluenesulfonic acid under reflux conditions. This method allows for the efficient formation of the dioxolane structure while enabling the removal of water through a Dean-Stark apparatus.

The biological activity of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is primarily attributed to its ability to form stable cyclic structures. These structures can protect reactive functional groups during chemical reactions, making the compound useful as a protecting group for carbonyl compounds. The dioxolane moiety effectively shields these groups from unwanted side reactions, facilitating selective transformations under mild conditions .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that various 1,3-dioxolane derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from salicylaldehyde and diols showed excellent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Table 1: Biological Activity of Selected 1,3-Dioxolane Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not effective | Not tested |

| Compound 2 | 625 - 1250 | 625 - 1250 against S. aureus |

| Compound 3 | Effective | Effective against P. aeruginosa |

| Compound 4 | Effective | Effective against E. faecalis |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens, highlighting their potential for therapeutic applications.

Cytotoxicity Studies

In addition to antimicrobial activity, some derivatives have been evaluated for cytotoxic effects against various cancer cell lines. For example, studies have shown that certain substituted dioxolanes possess cytotoxic properties at low concentrations, suggesting their potential as anticancer agents .

Applications in Drug Development

The unique properties of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene make it a valuable candidate in drug development. Its role as a protecting group in organic synthesis facilitates the creation of complex molecules with potential therapeutic effects. Furthermore, its biological activity suggests applications in developing new antifungal and antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the dioxolane moiety (1,3-dioxolane) can be introduced using 2-(chloromethyl)-1,3-dioxolane as a reagent. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature (40–60°C), and catalysts like K₂CO₃ for deprotonation . Monitoring progress via TLC or GC-MS is advised.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

- Structural Confirmation : Employ - and -NMR to verify the dioxolane ring (δ 4.8–5.2 ppm for protons, δ 100–110 ppm for carbons) and methylbenzene substituents. X-ray crystallography (as in ) can resolve stereochemical ambiguities.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Dust formation should be minimized using wet methods or closed systems .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers or strong acids .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given structural similarities to pharmacologically active dioxolane derivatives?

- Methodological Answer :

- Target Selection : Prioritize assays related to anti-inflammatory or bronchodilatory pathways (e.g., COX-2 inhibition or β₂-adrenergic receptor agonism) based on structural analogs like doxofylline .

- In Vitro Testing : Use RAW 264.7 macrophages for cytokine profiling (IL-6, TNF-α) or isolated tracheal rings for bronchodilation studies. EC₅₀ values should be compared to reference compounds (e.g., theophylline) .

Q. What strategies can resolve contradictions in toxicity data between related compounds?

- Methodological Answer :

- Preliminary Assays : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with doses ranging from 100–1000 mg/kg. Monitor for respiratory distress or neurotoxicity .

- Metabolic Profiling : Use hepatic microsomes to assess CYP450-mediated degradation and potential toxic metabolites (e.g., reactive quinones) via LC-HRMS .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Modifications : Systematically vary substituents on the benzene ring (e.g., halogens, methoxy groups) or dioxolane linker length.

- Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like PDE4 or adenosine receptors to predict binding affinities . Validate with IC₅₀ measurements in enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.